molecular formula C40H54F2N10O10 B607416 (S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid CAS No. 2374782-02-0

(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

Cat. No. B607416
CAS RN: 2374782-02-0
M. Wt: 872.9288
InChI Key: ICWDAESAANBIGG-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAPI-4 is a Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein. FAPI-4 was identified as the most promising tracer for clinical application. Compared with the previously published ligand, FAPI-4 showed excellent stability in human serum, higher affinity for FAP as opposed to CD26, and slower excretion in vitro. FAPI-4 represents a promising tracer for both diagnostic imaging and, possibly, targeted therapy of malignant tumors with a high content of activated fibroblasts, such as breast cancer.

Scientific Research Applications

Novel Fluoroquinolones and Antimicrobial Agents

Research has indicated the synthesis of novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, demonstrating activity against Mycobacterium tuberculosis in vivo. These compounds showed results comparable to sparfloxacin in terms of survival rate, reduction of splenomegaly, and reduced tubercular lesions at a specific dose. This underscores the potential of such chemical structures in developing effective antimicrobial agents (Shindikar & Viswanathan, 2005).

Imaging Agents for Neurological Disorders

Another study highlighted the use of metal complexes, specifically Gd3+, Eu3+, and Ga3+, of a similar chemical structure for brain imaging in neurological disorders. These were synthesized for use in various imaging modalities like PET, SPECT, or MRI. The study focused on brain regions such as the cerebral cortex, hippocampus, and amygdala, demonstrating the application of these compounds in detailed neurological imaging (Hazari et al., 2016).

Antimicrobial Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives incorporating a similar structural motif has been explored for antimicrobial activity. These compounds were evaluated against various bacteria and fungi, showing significant antimicrobial properties. This research provides insight into the potential of such complex molecules in combating infectious diseases (Patel et al., 2012).

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWDAESAANBIGG-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54F2N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2374782-02-0
Record name DOTA-fapi-04
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTA-FAPI-04
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 2
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 3
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 4
Reactant of Route 4
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 5
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 6
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

Q & A

A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]

A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]

A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.

ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]

A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.

A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]

A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.

A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.

A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.